molecular formula C18H16N2O B300268 N-(1-phenylethyl)quinoline-2-carboxamide

N-(1-phenylethyl)quinoline-2-carboxamide

Cat. No. B300268
M. Wt: 276.3 g/mol
InChI Key: AQZSJJAVFVNFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)quinoline-2-carboxamide, also known as PEQCA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of quinolines, which have been extensively studied for their potential applications in various fields. PEQCA has shown promising results in multiple research studies, and its synthesis method is relatively simple.

Scientific Research Applications

N-(1-phenylethyl)quinoline-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. N-(1-phenylethyl)quinoline-2-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

N-(1-phenylethyl)quinoline-2-carboxamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. N-(1-phenylethyl)quinoline-2-carboxamide also activates the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(1-phenylethyl)quinoline-2-carboxamide has been shown to exhibit significant anti-cancer activity in multiple cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(1-phenylethyl)quinoline-2-carboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. It reduces inflammation and oxidative stress, which are major contributors to neurodegeneration. Additionally, N-(1-phenylethyl)quinoline-2-carboxamide has been shown to exhibit anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-(1-phenylethyl)quinoline-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily verified through analytical techniques such as HPLC and NMR. Additionally, N-(1-phenylethyl)quinoline-2-carboxamide exhibits high stability under physiological conditions, making it suitable for in vitro and in vivo studies.
However, there are also limitations associated with the use of N-(1-phenylethyl)quinoline-2-carboxamide in lab experiments. Its solubility in water is relatively low, which can limit its use in certain assays. Additionally, the exact mechanism of action of N-(1-phenylethyl)quinoline-2-carboxamide is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on N-(1-phenylethyl)quinoline-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(1-phenylethyl)quinoline-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-phenylethyl)quinoline-2-carboxamide and its potential applications in various fields of scientific research. N-(1-phenylethyl)quinoline-2-carboxamide also shows potential as a fluorescent probe for the detection of metal ions, which could be further explored. Finally, the development of N-(1-phenylethyl)quinoline-2-carboxamide derivatives with improved solubility and efficacy could lead to new therapeutic applications.

Synthesis Methods

N-(1-phenylethyl)quinoline-2-carboxamide can be synthesized through a simple reaction between 2-aminobenzophenone and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, under acidic conditions. The resulting product is then purified through column chromatography to obtain pure N-(1-phenylethyl)quinoline-2-carboxamide.

properties

Product Name

N-(1-phenylethyl)quinoline-2-carboxamide

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(1-phenylethyl)quinoline-2-carboxamide

InChI

InChI=1S/C18H16N2O/c1-13(14-7-3-2-4-8-14)19-18(21)17-12-11-15-9-5-6-10-16(15)20-17/h2-13H,1H3,(H,19,21)

InChI Key

AQZSJJAVFVNFAH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

solubility

18.9 [ug/mL]

Origin of Product

United States

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